molecular formula C8H9N3O B2664892 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 73810-75-0

2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2664892
CAS No.: 73810-75-0
M. Wt: 163.18
InChI Key: JVFFNRMFJBNFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Fused Pyrazolo-Pyridine Heterocycles

The synthesis and application of fused pyrazolo-pyridine systems trace their origins to early investigations into nitrogen-containing heterocycles. Pyrazolo[3,4-b]pyridines, characterized by a pyrazole ring fused to a pyridine moiety at the 3,4- and b-positions, gained prominence in the mid-20th century as researchers recognized their structural similarity to purine bases. Early synthetic routes relied on cyclocondensation reactions, but the development of the Vilsmeier-Haack reaction in the 1950s revolutionized access to these scaffolds. This method enabled formylation and subsequent cyclization of acetamidopyrazoles, yielding pyrazolo[3,4-b]pyridine carbaldehydes as key intermediates.

The 1980s marked a turning point with the discovery of pyrazolo[3,4-b]pyridines’ kinase inhibitory activity, spurring interest in their therapeutic potential. For example, Giuliana et al. demonstrated that triazolopyrimidine derivatives of this scaffold could modulate adenosine receptors. By the 2000s, advances in computational chemistry facilitated rational design, with ab initio calculations (e.g., B3LYP/6-311G(d,p) methods) enabling precise conformational analysis of substituted variants. Contemporary research focuses on optimizing solubility and target selectivity through strategic functionalization, exemplified by recent work on β-amyloid plaque-targeting derivatives.

Role of 2,4-Dimethyl Substitution in Bioactive Compound Design

The 2,4-dimethyl substitution pattern in pyrazolo[3,4-b]pyridin-6-ones introduces critical steric and electronic modifications that enhance bioactivity. Methyl groups at these positions:

  • Stabilize Conformations : Ab initio studies reveal that 2,4-dimethyl substitution reduces the energy barrier between conformers by 12–15 kcal/mol compared to unsubstituted analogs, favoring planar geometries that improve target binding.
  • Modulate Electron Density : The electron-donating methyl groups increase π-cloud density in the pyridine ring, enhancing interactions with aromatic residues in enzymatic active sites.
  • Improve Pharmacokinetics : LogP calculations indicate that 2,4-dimethyl substitution lowers hydrophilicity (ΔLogP = +0.8), potentially enhancing blood-brain barrier penetration.

Recent studies highlight these effects in practice. For instance, 2,4-dimethyl derivatives exhibited 26 nM inhibition of Pim-1 kinase, a target in breast cancer, versus 43 nM for non-methylated analogs. Similarly, dimethylamino-substituted variants demonstrated 98% fluorescence quenching upon binding β-amyloid fibrils, suggesting diagnostic utility.

Table 1: Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives

Substituents Target IC₅₀/EC₅₀ Citation
2,4-Dimethyl Pim-1 kinase 26 nM
6-Carbaldehyde β-Amyloid plaques 0.8 μM
3-Methyl-1-phenyl A₃ adenosine receptor 120 nM

Table 2: Physicochemical Properties of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Property Value Source
Molecular formula C₈H₉N₃O
Molecular weight 163.18 g/mol
Melting point 297–302°C
Calculated LogP 1.4

Properties

IUPAC Name

2,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-7(12)9-8-6(5)4-11(2)10-8/h3-4H,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFFNRMFJBNFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73810-75-0
Record name 2,4-dimethyl-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyrazole with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .

Scientific Research Applications

2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives exhibit structural diversity depending on substituents at positions 2, 3, 4, and 5. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-CH₃, 4-CH₃ C₈H₉N₃O 163.18 g/mol Simplest methylated analog; synthesized via PEG-400-mediated MCRs .
2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-(CH(CH₃)₂), 3-CH₃, 4-CH₃ C₁₁H₁₅N₃O 205.26 g/mol Enhanced lipophilicity due to isopropyl group .
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-(CH₂C₆H₅), 4-CF₂H C₁₄H₁₁F₂N₃O 275.25 g/mol Fluorinated analog with potential metabolic stability .
1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 1-(3-Cl-2-CH₃C₆H₃), 3-CH₃, 4-CF₃ C₁₅H₁₂ClF₃N₃O 342.73 g/mol Halogenated derivative with antimicrobial potential .

Key Observations :

  • The PEG-400-mediated synthesis of 2,4-dimethyl derivatives is more eco-friendly and faster (15 minutes) compared to ionic liquid-based methods (hours) .
  • Fluorinated analogs (e.g., 4-CF₂H) require specialized reagents but exhibit improved pharmacokinetic properties .

Key Observations :

  • Triazole-tethered derivatives (e.g., compounds 84a–l) show broad-spectrum antimicrobial activity, with MIC values comparable to standard drugs like amphotericin-B .
  • Fluorinated and halogenated analogs exhibit enhanced potency due to increased membrane permeability .

Biological Activity

2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS Number: 73810-75-0) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and other pharmacological potentials.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • Structural Features : The compound contains a pyrazolo ring fused with a pyridine structure, contributing to its unique biological properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of pyrazolo derivatives have been documented in various cancer cell lines. For example, compounds with similar structures have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .

While specific data on this compound is sparse, its incorporation into broader studies of pyrazolo compounds suggests it may also exhibit cytotoxic properties against specific tumor types.

Case Studies and Research Findings

  • Study on Pyrazolo Derivatives :
    • A library of pyrazolo compounds was synthesized and screened for anti-inflammatory effects.
    • Results indicated several compounds with IC50 values <50 µM against NF-κB/AP-1 reporter activity, suggesting significant anti-inflammatory potential .
  • Cytotoxicity Assessment :
    • In vitro studies have shown that related pyrazolo compounds can inhibit cell growth in various cancer cell lines.
    • Compounds demonstrated varying degrees of selectivity towards cancerous cells over non-cancerous cells .

Data Table: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeIC50 (µM)Targeted Pathway
Pyrazolo[1,5-a]quinazoline 13iAnti-inflammatory<50NF-κB/AP-1
Pyrazolo[1,5-a]quinazoline 16Anti-inflammatory<50ERK2/p38α/JNK3
This compoundAnticancer (hypothetical)TBDTBD

Q & A

Q. What are the most efficient synthetic routes for preparing 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how do reaction conditions influence yield and regioselectivity?

The compound is commonly synthesized via multicomponent reactions (MCRs). A green approach uses PEG-400 as a recyclable medium, combining aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine at 90°C in water, achieving high yields (~85–92%) in 15 minutes . Alternative methods employ Fe³⁺@K10 under "on water" conditions, offering comparable efficiency with reduced environmental impact . Catalyst choice (e.g., PEG vs. Fe³⁺) affects regioselectivity due to differences in stabilizing transition states during cyclization.

Q. How can multicomponent reactions (MCRs) be optimized to introduce diverse functional groups into the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold?

MCRs with aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles catalyzed by molecular iodine (I₂) enable rapid diversification. For example, I₂ (10 mol%) in ethanol at 80°C generates dihydrochromeno-pyrazolo-pyridinones with >75% yield and avoids column chromatography . Substituting aldehydes with nitro- or hydroxy-substituted variants allows access to derivatives with varied electronic properties, as shown in Table 20 of recent MCR studies .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the pyrazolo[3,4-b]pyridin-6(7H)-one core impact biological activity, and what methodologies validate these effects?

Functionalization at the 2- and 4-positions (e.g., methyl groups) enhances lipophilicity and bioavailability. SAR studies on antimicrobial analogs reveal that electron-withdrawing substituents at C-4 improve activity against Gram-positive bacteria (MIC: 2–8 μg/mL) by disrupting cell membrane integrity . Computational docking (AutoDock Vina) and ADME predictions (SwissADME) further validate target affinity, such as interactions with DNA gyrase .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for pyrazolo[3,4-b]pyridinone synthesis?

Discrepancies in catalyst performance (e.g., PEG-400 vs. meglumine) arise from solvent polarity and substrate compatibility. For instance, meglumine (10 mol%) in ethanol at RT achieves 82% yield for 4,7-dihydro derivatives but requires longer reaction times (5 hours) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent, temperature) to reconcile these differences .

Q. How can computational methods guide the design of novel pyrazolo[3,4-b]pyridinone derivatives with improved pharmacokinetic properties?

DFT calculations (Gaussian 09) and molecular dynamics simulations (GROMACS) predict stability and binding modes. For example, coumarin-fused derivatives exhibit enhanced π-π stacking with CRF-1 receptors (ΔG = −9.2 kcal/mol), correlating with in vivo antagonism . QSAR models using MOE software further optimize logP values (<3) to balance solubility and membrane permeability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing pyrazolo[3,4-b]pyridinone derivatives, especially in resolving regioisomers?

  • NMR : ¹H/¹³C NMR distinguishes regioisomers via coupling patterns (e.g., J = 8.2 Hz for C-3 methyl groups) .
  • XRD : Confirms crystal packing and hydrogen-bonding networks in dihydrochromeno derivatives .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts in MCRs .

Q. How can green chemistry principles be applied to scale up pyrazolo[3,4-b]pyridinone synthesis without compromising efficiency?

  • Solvent-free mechanochemistry : Ball-milling 3-aminopyrazole and aldehydes achieves 90% yield in 30 minutes .
  • Catalyst recycling : PEG-400 retains >90% activity after five cycles, reducing waste .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 120°C) .

Data Contradictions and Resolution

  • Contradiction : Fe³⁺@K10 vs. I₂ catalysts show divergent yields for nitro-substituted derivatives.
  • Resolution : Fe³⁺@K10 favors electron-deficient substrates due to Lewis acid activation, while I₂ is superior for electron-rich systems via halogen-bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.